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Compound of Interest

Compound Name: ZD7288

Cat. No.: B1683547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hyperpolarization-activated cyclic

nucleotide-gated (HCN) channel current, Ih, and the widely used pharmacological tool,

ZD7288. It delves into the fundamental biophysical properties of Ih, its physiological

significance, and the molecular mechanisms of its modulation. Furthermore, it offers a detailed

profile of ZD7288, including its chemical characteristics, mechanism of action, and key

applications in research. This document is intended to serve as a valuable resource for

professionals in neuroscience, cardiology, and drug development seeking a deeper

understanding of this crucial ion channel and its selective blocker.

The Ih Current: A Unique Pacemaker and Modulator
The hyperpolarization-activated current, commonly referred to as Ih (or If for "funny" current in

the heart), is a non-selective cation current that plays a pivotal role in regulating cellular

excitability.[1] Unlike most voltage-gated ion channels that are activated by depolarization, Ih is

uniquely activated by membrane hyperpolarization.[1] This current is mediated by the

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, which consists of

four subtypes: HCN1, HCN2, HCN3, and HCN4.[1][2]

Physiological Roles
Ih is prominently expressed in the heart and throughout the central and peripheral nervous

systems, where it contributes to a variety of physiological processes:[3][1][2]
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Cardiac Pacemaking: In the sinoatrial node of the heart, Ih (as If) is a key driver of the

diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.

[1]

Neuronal Rhythmicity: Ih is instrumental in generating and modulating rhythmic activities in

the brain, such as thalamocortical oscillations (e.g., sleep spindles).[2][4]

Setting Resting Membrane Potential: By providing a persistent inward current at rest, Ih

helps to maintain the resting membrane potential of neurons closer to the threshold for firing,

thus influencing their excitability.[5][6]

Dendritic Integration: In neurons, Ih in dendrites can shape the temporal summation of

synaptic inputs, thereby influencing synaptic plasticity.[4]

Sensory Transduction: Ih has been implicated in sensory processes, including cold sensation

and neuropathic pain.[2][7]

Biophysical and Pharmacological Properties
The functional characteristics of Ih are determined by the specific HCN channel subunits that

assemble to form the channel pore. Homomeric and heteromeric assemblies of HCN subunits

give rise to Ih currents with distinct biophysical and pharmacological properties.

Table 1: Biophysical Properties of Ih Current and HCN Channels
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Property Description References

Activation

Activated by membrane

hyperpolarization, typically

negative to -50 mV.

[1][5]

Voltage-Dependence

The voltage at half-maximal

activation (V1/2) varies among

HCN subtypes, with HCN1

activating at more depolarized

potentials than HCN2, HCN3,

and HCN4.

[1][4]

Kinetics

Activation and deactivation

kinetics also vary, with HCN1

channels exhibiting the fastest

kinetics and HCN4 the slowest.

[1][4]

Ion Selectivity

Permeable to both Na+ and K+

ions, with a reversal potential

typically between -20 and -40

mV.

[6][8]

Modulation by cAMP

Directly gated by cyclic

adenosine monophosphate

(cAMP). Binding of cAMP

shifts the voltage-dependence

of activation to more

depolarized potentials,

increasing the current at

physiological voltages. HCN2

and HCN4 are more sensitive

to cAMP than HCN1 and

HCN3.

[4][7]

ZD7288: A Selective Blocker of Ih
ZD7288 is a potent and widely used pharmacological agent that selectively blocks HCN

channels, thereby inhibiting the Ih current.[9][10][11] Its ability to specifically target Ih has made
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it an invaluable tool for elucidating the physiological roles of this current in various cell types

and tissues.

Chemical and Pharmacological Profile
Table 2: Chemical and Pharmacological Properties of ZD7288

Property Description References

Chemical Name

4-(N-Ethyl-N-

phenylamino)-1,2-dimethyl-6-

(methylamino)pyrimidinium

chloride

[10][11]

Molecular Formula C15H21ClN4 [9][10]

Molecular Weight 292.81 g/mol [10][12]

CAS Number 133059-99-1 [9][10]

Solubility
Soluble in water (up to 100

mM).
[10][12]

Mechanism of Action

Blocks the pore of HCN

channels from the intracellular

side. It is a use-dependent and

voltage-dependent blocker.

[13][14]

Selectivity

Highly selective for HCN

channels over other ion

channels at typical working

concentrations, though it can

block sodium channels at

higher concentrations.

[9][15][16]

Quantitative Data on ZD7288 Blockade
The potency of ZD7288 can vary depending on the specific HCN channel subtype and the

experimental conditions.
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Table 3: IC50 Values of ZD7288 for HCN Channels

HCN Subtype IC50 (µM)
Cell
Type/Expression
System

Reference

Native Ih 15.0
Dorsal Root Ganglion

Neurons
[5][9]

hHCN1 20 ± 6 HEK293 cells

hHCN2 41 ± 15 HEK293 cells

hHCN3 34 ± 11 HEK293 cells

hHCN4 21 ± 14 HEK293 cells

mHCN1 40.5 ± 3.3 HEK293 cells [14]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 4: Effects of ZD7288 on Neuronal Properties

Parameter Effect of ZD7288 Neuronal Type Reference

Resting Membrane

Potential
Hyperpolarization

Hippocampal

Interneurons, Cold-

Sensitive Neurons

[2][5]

Input Resistance Increase
Hippocampal

Interneurons
[5]

Spontaneous Firing

Rate
Decrease

Hippocampal

Interneurons
[5]

Post-inhibitory

Rebound
Abolished Various Neurons [2]

Action Potential

Conduction Velocity
Decrease

Cerebellar Mossy and

Parallel Fibers, Optic

Nerve

[12]
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Experimental Protocols
Investigating the Ih current and the effects of ZD7288 typically involves electrophysiological

techniques, such as patch-clamp recording, and immunohistochemistry to visualize channel

expression.

Whole-Cell Patch-Clamp Recording of Ih
This protocol is adapted from standard methods for recording Ih from neurons in brain slices.

Solutions:

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25

NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose, bubbled with 95% O2/5% CO2.

Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP,

0.4 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH.

Procedure:

Prepare acute brain slices (300-400 µm thick) from the brain region of interest and maintain

them in a holding chamber with oxygenated aCSF.

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse

with oxygenated aCSF at a rate of 2-3 ml/min.

Visualize neurons using differential interference contrast (DIC) optics.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with the internal solution.

Approach a target neuron with the patch pipette while applying positive pressure.

Upon contacting the cell membrane, release the positive pressure to form a high-resistance

(GΩ) seal.

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
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Switch to voltage-clamp mode and hold the neuron at -60 mV.

To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in

10 mV increments for 500-1000 ms).

To isolate Ih, record currents before and after application of ZD7288 (10-30 µM) to the bath.

The ZD7288-sensitive current represents Ih.

Data analysis involves measuring the current amplitude at the end of the hyperpolarizing

step and constructing current-voltage (I-V) relationships and activation curves.

Immunohistochemistry for HCN Channel Subunits
This protocol outlines the general steps for localizing HCN channel proteins in fixed tissue

sections.

Procedure:

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.

Freeze the tissue and cut sections (20-40 µm) on a cryostat or vibratome.

Mount sections on gelatin-coated slides.

Antigen Retrieval (if necessary): Heat sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer

(pH 9.0).

Permeabilization: Incubate sections in PBS containing 0.1-0.3% Triton X-100 for 10-15

minutes.

Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and

0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
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Primary Antibody Incubation: Incubate sections with a primary antibody specific for the

desired HCN subunit (e.g., rabbit anti-HCN1) diluted in blocking solution overnight at 4°C.

Washing: Wash sections three times in PBS.

Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary

antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at

room temperature in the dark.

Washing: Wash sections three times in PBS.

Counterstaining (optional): Incubate sections with a nuclear stain like DAPI.

Mounting: Mount coverslips on the slides using an anti-fade mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations
Signaling Pathway of Ih Modulation by cAMP
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Caption: cAMP modulation of the Ih current through direct binding and PKA-mediated

phosphorylation.

Experimental Workflow for Studying Ih with ZD7288
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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